molecular formula C17H18INO B11547439 2-Iodo-N-(4-isopropyl-benzyl)-benzamide

2-Iodo-N-(4-isopropyl-benzyl)-benzamide

Cat. No.: B11547439
M. Wt: 379.23 g/mol
InChI Key: UUINCMBZNIWYKI-UHFFFAOYSA-N
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Description

2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzene ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzylamine and 2-iodobenzoic acid.

    Amide Formation: The 4-(propan-2-yl)benzylamine is reacted with 2-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of 2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automation: Implementing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Material Science: The compound is studied for its properties in the development of new materials with specific functionalities.

    Biological Studies: It is used in biological assays to investigate its effects on various biological targets.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-IODO-N-{[4-(METHYL)PHENYL]METHYL}BENZAMIDE: Similar structure but with a methyl group instead of a propan-2-yl group.

    2-IODO-N-{[4-(ETHYL)PHENYL]METHYL}BENZAMIDE: Similar structure but with an ethyl group instead of a propan-2-yl group.

    2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]ETHYL}BENZAMIDE: Similar structure but with an ethyl group attached to the benzamide moiety.

Uniqueness

2-IODO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

UUINCMBZNIWYKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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